molecular formula C13H16N4O5S B2795047 1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate CAS No. 2034339-27-8

1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate

Cat. No.: B2795047
CAS No.: 2034339-27-8
M. Wt: 340.35
InChI Key: ZHILYWGTGJHDJN-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or alpha-halo aldehyde with a thioamide . The substituents on the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles have a five-membered ring structure with sulfur and nitrogen atoms. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The reactivity of thiazoles can be influenced by the substituents on the thiazole ring. For example, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antimicrobial Activity

A study by Nural et al. (2018) explored the antimicrobial properties of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which have structural similarities to the compound . These derivatives exhibited significant antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting potential as antimycobacterial agents (Nural et al., 2018).

Anticancer Potential

Research by Temple et al. (1983) on the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines highlighted the potential of compounds structurally related to the one in inhibiting the proliferation of cancer cells. These findings suggest potential applications in developing anticancer therapies (Temple et al., 1983).

Heterocyclic Synthesis

The work by Al-Awadi and Elnagdi (1997) on gas-phase pyrolysis in heterocyclic synthesis, including the study of ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate, provides insights into the use of similar compounds in synthesizing new heterocyclic structures. This has implications for developing novel pharmaceuticals and materials (Al-Awadi & Elnagdi, 1997).

Antibacterial and Antioxidant Activities

The synthesis of novel benzothiazole-containing derivatives, as studied by Bhoi et al. (2016), demonstrated antibacterial and antioxidant activities. These findings suggest the broader utility of thiazole-based compounds, including the one , in antibacterial and antioxidant applications (Bhoi et al., 2016).

Antineoplastic Activity

Research on the synthesis and antineoplastic activity of related compounds by Lalezari and Schwartz (1988) showed that derivatives of 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole had significant activity against cancer cells. This implies the potential of similar compounds, like the one , in cancer treatment (Lalezari & Schwartz, 1988).

Anticonvulsant Agents

Ghabbour et al. (2015) explored thiazole-based pyrrolidinones and isoindolinediones as anticonvulsant agents. This research indicates the potential of structurally related compounds, including the compound , in the development of new treatments for convulsive disorders (Ghabbour et al., 2015).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their structure and the biological target. For example, some thiazole derivatives have been found to inhibit certain enzymes, which can lead to their antitumor or antibacterial effects .

Safety and Hazards

The safety and hazards of thiazole derivatives can vary depending on their structure. Some thiazole derivatives are used as drugs and have been found to have acceptable safety profiles .

Future Directions

Thiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new thiazole derivatives with improved potency and selectivity for various biological targets .

Properties

IUPAC Name

[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl] N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5S/c18-10-8-21-13(20)17(10)5-2-15-12(19)22-9-1-4-16(7-9)11-14-3-6-23-11/h3,6,9H,1-2,4-5,7-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHILYWGTGJHDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC(=O)NCCN2C(=O)COC2=O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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